7-[(octyloxy)methoxy]-3H-phenoxazin-3-one
Description
The compound 7-[(octyloxy)methoxy]-3H-phenoxazin-3-one is a synthetic organic molecule belonging to the phenoxazinone class of heterocyclic compounds. Its structure is characterized by a central tricyclic phenoxazinone core with an octyloxymethoxy substituent attached at the seventh position. This compound is primarily utilized as a chemical building block or intermediate in the synthesis of more complex molecules, particularly in the development of specialized fluorescent probes for biological and chemical research.
Structure
3D Structure
Properties
IUPAC Name |
7-(octoxymethoxy)phenoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-2-3-4-5-6-7-12-24-15-25-17-9-11-19-21(14-17)26-20-13-16(23)8-10-18(20)22-19/h8-11,13-14H,2-7,12,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASMHOWZGVZVPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCOC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for 7 Octyloxy Methoxy 3h Phenoxazin 3 One and Its Analogues
Established Synthetic Pathways for Phenoxazinone Core Construction
The formation of the tricyclic phenoxazinone system is most commonly achieved through the oxidative coupling and subsequent cyclization of 2-aminophenol (B121084) precursors. Several catalytic systems have been developed to facilitate this transformation efficiently and under varied conditions.
Transition Metal-Catalyzed Coupling Reactions
Transition metal complexes are widely employed to catalyze the aerobic oxidation of 2-aminophenols to form the corresponding 2-aminophenoxazin-3-one structure. These catalysts activate molecular oxygen and facilitate the multi-electron transfer process required for the reaction cascade. Copper and cobalt complexes have shown particular efficacy in mimicking the activity of natural phenoxazinone synthase enzymes. rsc.orgrsc.org
The general mechanism involves the coordination of the 2-aminophenol substrate to the metal center. rsc.org The metal then facilitates a series of two-electron oxidations. The process begins with the oxidation of one 2-aminophenol molecule to a reactive o-quinone imine intermediate. This intermediate is then attacked by a second molecule of 2-aminophenol. Subsequent oxidation and intramolecular cyclization steps lead to the final phenoxazinone product. nih.gov The choice of metal, ligand, and reaction conditions can significantly influence the reaction rate and yield. rsc.orgrsc.org
For instance, several copper(II) complexes have been studied for their phenoxazinone synthase-like activity, demonstrating the ability to quantitatively convert o-aminophenol to the corresponding phenoxazinone. rsc.org Similarly, mixed-valence cobalt(II)/cobalt(III) coordination polymers have been shown to catalyze this transformation, with turnover numbers indicating efficient catalytic activity. rsc.org
Table 1: Examples of Transition Metal Catalysts for Phenoxazinone Synthesis
| Catalyst Type | Metal Center | Substrate | Key Observation | Reference |
| Mononuclear & Tetranuclear Complexes | Copper(II) | o-Aminophenol | Catalyze aerobic oxidation to phenoxazinone; tetranuclear species show higher activity. | rsc.org |
| Mixed-Valence Coordination Polymers | Cobalt(II)/Co(III) | o-Aminophenol | Exhibit phenoxazinone synthase-like activity with good turnover numbers. | rsc.org |
| Schiff Base Complexes | Copper(II) | o-Aminophenol | Act as effective models for phenoxazinone synthase. | acs.org |
Biosynthetic and Enzyme-Mediated Routes (e.g., Phenoxazinone Synthase Mimics, Laccase Catalysis)
Nature synthesizes phenoxazinone structures, such as the chromophore of the antibiotic actinomycin (B1170597) D, using copper-containing enzymes called phenoxazinone synthases (PHS). nih.govnih.gov This enzyme catalyzes the specific oxidative coupling of two substituted 2-aminophenol molecules in a complex six-electron oxidation. nih.gov The enzyme exists in both dimeric and more stable hexameric forms, with the hexameric structure featuring a unique fifth copper atom that helps stabilize its large, ring-like assembly. nih.govacs.org The proposed enzymatic mechanism involves a sequence of three consecutive two-electron oxidations, with the aminophenol moiety being regenerated through tautomerization during the process. nih.gov
Laccases, another class of multi-copper oxidases found widely in fungi and plants, are also potent catalysts for phenoxazinone synthesis. nih.govnih.gov These enzymes use molecular oxygen to oxidize phenolic substrates, generating radicals that can undergo coupling reactions. nih.gov The laccase-mediated synthesis is considered a green chemistry approach, as it operates under mild conditions, often in aqueous solutions, and uses air as the oxidant. nih.govacs.org This method has been successfully used to produce various phenoxazinone derivatives, sometimes in near-quantitative yields. nih.gov
Table 2: Enzyme-Mediated Synthesis of Phenoxazinones
| Enzyme/Mimic | Source/Type | Substrate(s) | Key Features | Reference(s) |
| Phenoxazinone Synthase (PHS) | Streptomyces antibioticus | Substituted 2-aminophenols | A multicopper oxidase that performs a six-electron oxidation to form the actinomycin chromophore. | nih.govnih.gov |
| Laccase | Fungal (e.g., Pycnoporus cinnabarinus) | Aromatic amines and phenols | Green, sustainable method; uses O₂ as an oxidant; can achieve high yields. | nih.govnih.govacs.org |
| Synthetic PHS Mimics | Copper and Cobalt Complexes | o-Aminophenol | Small molecule catalysts designed to replicate the function of the natural enzyme. | rsc.orgrsc.org |
Photoredox Catalysis Approaches
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for synthesizing phenoxazinones. acs.orgacs.org This method uses a photocatalyst, such as eosin (B541160) Y, which absorbs visible light to become a potent oxidant or reductant. acs.orgresearchgate.net For phenoxazinone synthesis, the photocatalyst initiates the oxidation of o-aminophenol precursors. acs.org
The reaction is typically performed at room temperature in environmentally benign solvents like water, using atmospheric oxygen as the terminal oxidant. acs.orgacs.org The excited photocatalyst oxidizes the o-aminophenol to a highly reactive o-quinone-imine radical intermediate. This intermediate then undergoes dimerization and cyclization to afford the phenoxazinone product in good to excellent yields (often ≥80%). acs.orgresearchgate.net This metal-free approach avoids the cost and toxicity associated with many transition metal catalysts, aligning with the principles of green chemistry. acs.org
Cyclization and Condensation Reaction Mechanisms
The core mechanism underpinning most phenoxazinone syntheses is the oxidative dimerization and cyclization of 2-aminophenols. nih.govacs.org The process is initiated by a two-electron oxidation of a 2-aminophenol molecule to form a highly electrophilic o-quinone imine. nih.gov
This intermediate is then susceptible to a nucleophilic attack by a second molecule of 2-aminophenol in a Michael-type addition. acs.org The resulting dimeric adduct undergoes another two-electron oxidation to form a p-quinone imine derivative. nih.gov An intramolecular conjugate addition (cyclization) then occurs, forming the dihydro-phenoxazinone ring system. nih.gov A final two-electron oxidation eliminates two hydrogen atoms to create the aromatic tricyclic phenoxazinone chromophore. nih.gov This entire cascade involves a total of six electrons and two molecules of the aminophenol precursor.
Targeted Synthesis of 7-[(octyloxy)methoxy]-3H-phenoxazin-3-one
The synthesis of the specifically substituted this compound is not a direct construction. It involves a two-stage strategy: first, the synthesis of a phenoxazinone core bearing a hydroxyl group at the 7-position, followed by the specific etherification of this hydroxyl group.
Precursor Design and Selection for Octyloxy and Methoxy (B1213986) Functionalization
The logical precursor for the target molecule is 7-hydroxy-3H-phenoxazin-3-one, a widely known fluorescent dye commonly called resorufin (B1680543). Resorufin provides the necessary phenoxazinone core and the strategically placed hydroxyl group for subsequent functionalization. Resorufin itself can be synthesized via several established methods, often through the condensation of resorcinol (B1680541) with 4-nitrosoresorcinol.
With resorufin in hand, the introduction of the (octyloxy)methoxy group is achieved by protecting the phenolic hydroxyl at position 7 as an octyloxymethyl (OM) ether. This is a standard procedure in organic synthesis for protecting hydroxyl groups. rsc.org The reaction involves treating resorufin with a suitable electrophilic reagent, chloromethyl octyl ether (CH₃(CH₂)₇OCH₂Cl).
The synthesis of this reagent, chloromethyl octyl ether, can be accomplished by reacting 1-octanol (B28484) with paraformaldehyde and hydrogen chloride. In the final step, resorufin is deprotonated with a mild base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic chloromethyl octyl ether to form the desired ether linkage, yielding this compound.
Table 3: Precursors and Reagents for Targeted Synthesis
| Compound | Role | Structure | Key Properties |
| Resorufin | Core Precursor | C₁₂H₇NO₃ | Provides the phenoxazinone scaffold with a hydroxyl group at the C-7 position. |
| 1-Octanol | Reagent Precursor | C₈H₁₈O | Source of the octyl group for the ether side chain. |
| Chloromethyl octyl ether | Alkylating Agent | C₉H₁₉ClO | The key reagent for introducing the (octyloxy)methoxy functional group onto the resorufin core. |
| This compound | Final Product | C₂₁H₂₅NO₄ | The target molecule with the specified functionalization. |
Reaction Optimization for High Yield and Purity
Achieving high yield and purity in the synthesis of phenoxazinones is critical for their practical application. Optimization strategies often focus on the catalytic oxidative coupling of substituted 2-aminophenols, which is the cornerstone of phenoxazinone ring formation. researchgate.netrsc.org The efficiency of this transformation is highly dependent on the catalyst, reaction conditions, and the electronic nature of the substituents on the starting materials. rsc.org
Researchers have extensively studied various metal complexes as catalysts to mimic the function of the native enzyme, phenoxazinone synthase. researchgate.net The choice of metal center, ligand design, and reaction medium all play crucial roles in the catalytic efficiency. For instance, studies on copper and cobalt complexes have shown that their catalytic activity, often measured by the turnover number (kcat), can vary significantly. rsc.org The presence of labile co-ligands, such as pseudohalides, on the metal center can facilitate substrate binding and enhance reactivity. rsc.org
The electronic properties of the 2-aminophenol substrate also influence reaction rates. The introduction of electron-donating groups, such as methyl substituents, on the aminophenol ring has been shown to increase the rate of oxidative coupling compared to the unsubstituted parent compound. rsc.org In one study, the kcat values for the aerobic oxidation of 2-amino-5-methylphenol (B193566) and 2-amino-4-methylphenol (B1222752) using specific cobalt complexes were significantly higher (74-79 h⁻¹) than for the parent o-aminophenol (OAP) (around 47 h⁻¹). rsc.org
Statistical methods like Response Surface Methodology (RSM) have been applied to optimize the production of recombinant phenoxazinone synthase (PHS) enzyme, a biocatalyst for this reaction. ejbiotechnology.infoejbiotechnology.info This approach allows for the simultaneous optimization of multiple variables, such as temperature, copper sulfate (B86663) concentration (a cofactor for the enzyme), and induction time, to maximize the yield of the active enzyme. ejbiotechnology.info For example, one study identified the optimal conditions for PHS production as 1.525 mM CuSO₄ and a 16.1-hour induction at 29.9°C, resulting in a predicted activity of 4098.51 U/l, which closely matched experimental results. ejbiotechnology.info
Table 1: Effect of Catalyst on Phenoxazinone Synthesis Rate This table summarizes the turnover numbers (kcat) for the oxidation of o-aminophenol (OAP) to the corresponding phenoxazinone using various metal complexes as catalysts.
Catalyst System Substrate Turnover Number (kcat) in h⁻¹ Reference Copper Complex 62 (Tridentate Schiff Base Ligand) OAP 6.2 × 10⁶ unl.pt Heterometallic Complex 1 [(CuL)₂Mn] OAP 4966 Cobalt Complex 4 (Defective Cubane Nuclei) OAP 511.2 unl.pt Copper Complex 27 (Polypyridyl Ligand) OAP 249.57 [1, 19] Cobalt Complex 19 (Tetradentate Schiff Base) 2-amino-4-methylphenol 71.94 nih.gov Cobalt Complex 19 (Tetradentate Schiff Base) OAP 47.36 nih.gov
Post-Synthetic Modifications and Functionalization of the Phenoxazinone Scaffold
Post-synthetic modification is a powerful strategy for fine-tuning the physicochemical properties of the phenoxazinone core, enabling the development of analogues with tailored functions for specific applications like photoredox catalysis and biological probing. nih.govnih.gov
EDGs, such as alkyl (–CH₃), alkoxy (–OCH₃), and amino (–NH₂) groups, increase the electron density of the phenoxazine (B87303) core. nih.govnih.gov This generally makes the compound easier to oxidize and can stabilize the resulting radical cation. nih.gov For example, phenoxazines with electron-donating core substituents were found to be more easily oxidized (E₁/₂ = ~0.50 to 0.60 V vs SCE) compared to those with neutral substituents. nih.gov Theoretical studies using density functional theory (DFT) have corroborated these findings, showing that EDGs tend to lower the N–H bond dissociation enthalpy (BDE), which is a key parameter for antioxidant activity. nih.gov
Conversely, EWGs like nitro (–NO₂) or cyano (–CN) groups decrease the electron density of the aromatic system. nih.gov This makes the phenoxazine core more difficult to oxidize. nih.gov Core modification with EWGs has been used to create photoredox catalysts with more positive excited-state reduction potentials, rendering them less reactive in the excited state. nih.gov Synthetic routes have been developed for the facile introduction of these groups, such as the synthesis of dinitrophenoxazines, which can then be further modified. acs.org
Table 2: Examples of Functional Groups and Their Electronic Effects on the Phenoxazine Core
Group Type Example Substituent General Effect on Phenoxazine Core Reference Electron-Donating Group (EDG) -OCH₃ (Methoxy) Increases electron density; makes oxidation easier; stabilizes radical cation. [4, 8] Electron-Donating Group (EDG) -NH₂ (Amino) Increases electron density; lowers N-H bond dissociation enthalpy. Electron-Donating Group (EDG) -CH₃ (Methyl) Increases electron density; lowers N-H bond dissociation enthalpy. Electron-Withdrawing Group (EWG) -NO₂ (Nitro) Decreases electron density; makes oxidation more difficult. [4, 8] Electron-Withdrawing Group (EWG) -CN (Cyano) Decreases electron density; lowers triplet energy (ET). ejbiotechnology.info Electron-Withdrawing Group (EWG) -CF₃ (Trifluoromethyl) Decreases electron density; makes oxidation more difficult. ejbiotechnology.info
Modification at the nitrogen atom (N-alkylation or N-arylation) and the carbon framework (core-arylation) of the phenoxazine heterocycle are key strategies for modulating its properties. nih.govnih.gov N-alkyl phenoxazines have been investigated as organic semiconductors and, more recently, as photoredox catalysts. nih.gov The synthesis of these compounds can be achieved through methods like the direct oxidative condensation of a substituted benzenetriol with an appropriate N-alkylbenzene-1,2-diamine. nih.gov This approach has been successfully used to synthesize various N-alkyl-2-halophenazin-1-ones. nih.gov
N-arylation and core-arylation are particularly important for developing visible light-absorbing photoredox catalysts. nih.gov Attaching aryl groups to the core can extend the π-conjugated system, leading to a red-shift in the absorption spectrum. nih.gov While the highest occupied molecular orbital (HOMO) often remains localized on the phenoxazine core, the aryl substituents significantly alter the energy of the lowest unoccupied molecular orbital (LUMO), thereby tuning the photophysical properties. nih.gov Synthetic methods include one-pot tandem reactions involving cyclization and subsequent alkylation/arylation steps. imperial.ac.uk
The amino group on the phenoxazinone scaffold, typically at the 2-position, provides a convenient handle for further derivatization, most notably through the formation of imines (or Schiff bases). This modification is achieved by the condensation reaction of an aminophenoxazinone with an aldehyde or ketone. researchgate.net
For example, 6-chloro-10-aminobenzo[a]phenoxazine-5-one has been reacted with a variety of substituted benzaldehydes (e.g., 4-chlorobenzaldehyde, 4-fluorobenzaldehyde, 4-methylbenzaldehyde) to produce a series of imino-derivatives. researchgate.net The reaction is typically carried out by stirring the two components in a solvent like ethanol (B145695) at room temperature. The resulting imino-phenoxazinones are often colored solids with potential applications as dyes, showing moderate to good fastness properties on cotton fibers. researchgate.net This derivatization strategy effectively expands the structural diversity and potential utility of the phenoxazinone chromophore. researchgate.net
For applications in biological systems, which are predominantly aqueous, enhancing the water solubility of phenoxazinone derivatives is crucial. The inherent lipophilicity of the planar, polycyclic phenoxazine structure often limits its direct use in aqueous media. nih.gov
A primary strategy to increase water solubility is the introduction of charged functional groups. nih.gov One successful approach involves the synthesis of phenoxazinium salts. For example, 3,7-bis(dialkylamino)phenoxazin-5-ium derivatives have been prepared as water-soluble salts. nih.gov The positive charge on the heterocyclic nitrogen, combined with the presence of polar dialkylamino side chains, imparts significant water solubility to these compounds, which have been evaluated for various biological activities. nih.gov
Green Chemistry Approaches in Phenoxazinone Synthesis
In line with the principles of sustainable chemistry, significant effort has been directed towards developing environmentally friendly methods for phenoxazinone synthesis. unl.pt These approaches aim to minimize waste, reduce energy consumption, and avoid the use of harsh or toxic reagents. unl.pt
A leading green strategy is the use of biocatalysts, particularly laccase enzymes. unl.ptrsc.org Laccases are multi-copper oxidases that can efficiently catalyze the oxidative dimerization of substituted aminophenols to form the phenoxazinone chromophore. rsc.org These enzymatic reactions offer several advantages: they are performed in aqueous solvent systems under mild temperature and pH conditions, and their only byproduct is water, making the process inherently clean. unl.ptrsc.org The CotA-laccase from Bacillus subtilis has been shown to be effective for this transformation, presenting a viable green alternative to classical chemical oxidation methods. rsc.orgnih.gov
Another green approach involves the use of heterogeneous catalysts that can be easily recovered and recycled. researchgate.net For instance, a nanocatalyst comprising a Ni(II) complex anchored on a mesoporous silica (B1680970) support (SBA-15) has been reported as an efficient, eco-friendly, and sustainable catalyst for producing aminophenoxazinone derivatives. researchgate.net The ability to reuse the catalyst for multiple cycles enhances the economic viability and sustainability of the process. researchgate.net Furthermore, the development of continuous flow protocols represents another advancement, enabling waste minimization and improved efficiency in the synthesis of phenoxazinone-containing structures. nih.gov
Aqueous Media Reactions
The use of aqueous solutions as a reaction medium is a cornerstone of green chemistry. For phenoxazinone synthesis, this approach is often coupled with enzymatic catalysis, which functions effectively in water. The formation of the core phenoxazinone structure can be achieved through the oxidative coupling of substituted o-aminophenols in aqueous environments. nih.govacs.org
Laccase-mediated synthesis is a prime example of a reaction that proceeds efficiently in water. acs.orgnih.gov This process involves the dimerization of aminophenol substrates. nih.gov The reaction is not only environmentally friendly but has also been shown to be more efficient than classical chemical oxidation methods that use reagents like silver oxide. nih.gov The formation of phenothiazines, phenoxazines, and phenazines has been successfully demonstrated in aqueous solutions using the laccase from Pycnoporus cinnabarinus with oxygen as the oxidant. nih.govacs.org
The general mechanism in aqueous media starts with the enzyme-mediated oxidation of a phenolic precursor, such as a derivative of 2,5-dihydroxybenzoic acid, to form a quinonoid intermediate. nih.govacs.org This is followed by a series of additions and further oxidations to construct the heterocyclic phenoxazinone system. nih.govacs.org The solubility of the final chromophore in water can be tuned by selecting appropriate starting materials, such as sulfonated aminophenols. nih.gov
| Reaction Type | Precursors | Catalyst/Medium | Key Feature | Reference |
| Oxidative Dimerization | Substituted o-aminophenols | Laccase / Aqueous Buffer | Green chemistry process; tuneable water solubility of product. | nih.gov |
| Heteromolecular Formation | o-substituted arylamines and 2,5-dihydroxybenzoic acid derivatives | Laccase from Pycnoporus cinnabarinus / Aqueous Solution | Formation of phenoxazines in the presence of oxygen. | nih.govacs.org |
Enzyme-Assisted Transformations
Enzymes offer high selectivity and efficiency under mild conditions, making them ideal catalysts for complex organic synthesis. Laccases and phenoxazinone synthases are particularly relevant for constructing the phenoxazinone core, while lipases can be employed for derivatization.
Laccases (EC 1.10.3.2) are multi-copper oxidases that catalyze the one-electron oxidation of a wide range of phenolic and aniline (B41778) derivatives. nih.govrsc.org This oxidation generates radicals that can undergo coupling reactions to form dimers and polymers. mdpi.com In the context of phenoxazinone synthesis, laccases mediate the oxidative dimerization of substituted o-aminophenols. nih.gov This biocatalytic process is considered a "green chemistry" approach and can be more efficient than traditional chemical oxidation. nih.gov The reaction mechanism involves the oxidation of the aminophenol to a quinone imine intermediate, which then undergoes further reactions to form the final phenoxazinone structure. nih.gov
Phenoxazinone synthase (EC 1.10.3.4) is another key enzyme that catalyzes the oxidative coupling of o-aminophenols to produce the phenoxazinone chromophore. nih.govnih.gov This enzyme is responsible for the final step in the biosynthesis of the antibiotic actinomycin. nih.gov The complex 6-electron oxidation mechanism proceeds through a sequence of three consecutive 2-electron aminophenol oxidations. nih.gov The process begins with the formation of a quinone imine, which is then trapped by a second molecule of aminophenol. nih.gov Subsequent oxidation and another conjugate addition lead to a dihydro-2-aminophenoxazinone intermediate, which is finally oxidized to the phenoxazinone product. nih.gov
Lipases (EC 3.1.1.3) are highly versatile enzymes in organic synthesis, primarily known for their role in the hydrolysis and esterification of esters. mdpi.com Their excellent stability in organic solvents and high regio- and enantioselectivity make them valuable for the kinetic resolution of racemates. mdpi.com While not directly involved in forming the phenoxazinone ring, lipases represent a powerful tool for the derivatization of the side chains of this compound and its analogues. For instance, lipase-catalyzed esterification or transesterification could be used to introduce or modify the octyloxy group, potentially altering the compound's solubility and biological activity. Lipases such as Candida antarctica lipase (B570770) B (CALB) are widely used for such transformations. rsc.org
| Enzyme | Function | Substrate Type | Reaction Example | Reference |
| Laccase | Core Ring Formation | Substituted o-aminophenols | Oxidative dimerization to form phenoxazine chromophores. | nih.govnih.gov |
| Phenoxazinone Synthase | Core Ring Formation | o-aminophenols | Catalyzes coupling to form the 2-aminophenoxazinone chromophore. | nih.govnih.gov |
| Lipase | Side Chain Derivatization | Alcohols, Esters | Stereoselective acylation or hydrolysis for kinetic resolution. | mdpi.com |
Molecular Structure, Conformational Analysis, and Electronic Configuration of 7 Octyloxy Methoxy 3h Phenoxazin 3 One
Theoretical Characterization of Ground State Geometries
Detailed theoretical characterization of the ground state geometry of 7-[(octyloxy)methoxy]-3H-phenoxazin-3-one, which would typically be achieved through methods like Density Functional Theory (DFT), is not present in the surveyed literature. Such studies are crucial for understanding the three-dimensional arrangement of atoms and the energetic stability of the molecule.
No specific DFT calculations for the structural optimization of this compound have been reported. For related phenoxazine (B87303) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been employed to determine optimized geometries and electronic properties. These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's structure. However, without a dedicated study on this compound, its precise geometric parameters remain undetermined.
The flexible (octyloxy)methoxy side chain introduces the possibility of conformational isomerism, such as the quasi-axial versus quasi-equatorial positioning of the octyloxy group relative to the phenoxazine ring system. A thorough analysis of the conformational energy landscape would be required to identify the most stable conformers and the energy barriers between them. This information is critical as the conformation can significantly influence the molecule's biological activity and physical properties. Regrettably, no studies on the conformational isomers and energy landscapes of this compound were found.
Electronic Structure and Molecular Orbitals
The electronic structure of a molecule, particularly the distribution and energy of its frontier molecular orbitals, governs its reactivity and photophysical properties.
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter that influences a molecule's electronic transitions and reactivity. The nature of substituents on the phenoxazine core is known to modulate this gap. For instance, electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups can lower the LUMO energy, both leading to a smaller HOMO-LUMO gap. The (octyloxy)methoxy group is expected to have a specific electronic effect, but without computational studies, the precise HOMO-LUMO gap for this compound remains unknown.
A Frontier Molecular Orbital (FMO) analysis provides a visual representation of the HOMO and LUMO, indicating the regions of the molecule most likely to be involved in electron donation and acceptance, respectively. This analysis is fundamental for predicting the molecule's behavior in chemical reactions and its electronic absorption properties. For other complex organic molecules, FMO analysis has been instrumental in understanding substituent effects. However, no FMO analysis specific to this compound is available.
Interplay of Substituent Effects on Core Structure and Electronic Properties
Role of Octyloxy and Methoxy (B1213986) Groups in Modulating Electronic Configuration
The [(octyloxy)methoxy] group attached to the 7-position of the phenoxazin-3-one core is considered an electron-donating group (EDG). This is due to the presence of oxygen atoms with lone pairs of electrons adjacent to the aromatic ring system. These lone pairs can be delocalized into the π-system of the phenoxazine core through resonance.
The donation of electron density from the substituent to the aromatic ring increases the electron density of the π-system. This increased electron density generally leads to a bathochromic shift (a shift to longer wavelengths) in the molecule's absorption and emission spectra. researchgate.net The fluorescent properties of phenoxazine derivatives are highly dependent on the electronic nature of their substituents. beilstein-journals.org By increasing the electron density, the octyloxy and methoxy groups enhance the electron-donating character of the substituted benzene (B151609) ring, which in turn influences the energy levels of the molecular orbitals involved in electronic transitions.
Inductive and Resonance Effects
Inductive Effect (-I): The oxygen atoms in the octyloxy and methoxy groups are more electronegative than the carbon atom of the benzene ring to which they are attached. This leads to a weak electron-withdrawing inductive effect, where electron density is pulled away from the ring through the sigma bond.
Resonance Effect (+R): The lone pairs of electrons on the oxygen atoms can be delocalized into the aromatic π-system. This is a strong electron-donating effect that increases the electron density at the ortho and para positions relative to the point of attachment. In the case of the 7-substituent, this would increase electron density at positions 6, 8, and the atoms within the conjugated system.
The resonance effect of alkoxy groups is generally stronger than their inductive effect. libretexts.org Therefore, the net effect of the [(octyloxy)methoxy] group is electron donation into the phenoxazin-3-one core. This has several important consequences:
Activation of the Aromatic Ring: The increased electron density makes the aromatic ring more susceptible to electrophilic attack. However, the reactivity of the p-quinone imine fragment towards nucleophiles is also a dominant feature of the 3H-phenoxazin-3-one system. beilstein-journals.org
Direction of Substitution: The electron-donating resonance effect directs any further electrophilic substitution to the ortho and para positions relative to the substituent.
Modulation of Redox Properties: The electron-donating nature of the substituent can affect the oxidation and reduction potentials of the molecule. Studies on similar systems have shown that electron-donating groups can lower the oxidation potential. beilstein-journals.org
The interplay of these electronic effects is crucial in determining the chemical and photophysical properties of this compound, making it suitable for applications such as fluorescent probes where specific electronic characteristics are required.
Photophysical Properties and Excited State Dynamics of 7 Octyloxy Methoxy 3h Phenoxazin 3 One
Absorption and Emission Characteristics
The interaction of 7-[(octyloxy)methoxy]-3H-phenoxazin-3-one with light is governed by its electronic structure, which dictates the wavelengths at which it absorbs and emits energy. These properties are fundamental to its application as a fluorescent marker.
While specific experimental data for this compound is not extensively available in public literature, the photophysical parameters can be inferred from closely related phenoxazine (B87303) derivatives. The phenoxazine core is the primary chromophore responsible for the molecule's absorption and emission profile. For instance, derivatives like 7-methoxyphenoxazin-3-one exhibit absorption and emission in the visible region of the electromagnetic spectrum. uni.lu The position of the absorption (λ_max,abs_) and emission (λ_max,em_) maxima, as well as the molar absorptivity (ε), are sensitive to the electronic nature of the substituents on the phenoxazine ring.
Data for a related compound, 7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one, shows an excitation wavelength (λ_ex_) at approximately 500 nm and an emission wavelength (λ_em_) at around 593 nm in a 0.1 M Tris buffer at pH 8.0, particularly after enzymatic cleavage. sigmaaldrich.com This provides a general spectral region for the activity of such 7-substituted phenoxazin-3-ones. The introduction of an electron-donating group, such as the (octyloxy)methoxy group, is anticipated to cause a bathochromic (red) shift in both the absorption and emission spectra compared to the unsubstituted phenoxazine core.
Table 1: Illustrative Photophysical Data of Related Phenoxazine Derivatives
| Compound | λ_ex_ (nm) | λ_em_ (nm) | Solvent/Conditions |
|---|---|---|---|
| 7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one | ~500 | ~593 | 0.1 M Tris pH 8.0 (after cleavage) sigmaaldrich.com |
This table presents data for related compounds to illustrate the general photophysical properties of the phenoxazine class.
Phenoxazine dyes frequently exhibit solvatochromism, a phenomenon where the absorption and emission spectra shift in response to the polarity of the solvent. This sensitivity arises from changes in the dipole moment of the molecule upon electronic excitation. In polar solvents, the excited state is often more stabilized than the ground state, leading to a red shift in the emission spectrum.
The fluorescence quantum yield (Φ_F_) is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of photons emitted to the photons absorbed. For phenoxazine derivatives, Φ_F_ can vary widely depending on the substituents and the solvent environment.
In addition to fluorescence, photo-excited molecules can also undergo intersystem crossing (ISC) to a triplet state. The triplet quantum yield (Φ_T_) represents the efficiency of this process. The sum of the quantum yields for all deactivation pathways, including fluorescence, intersystem crossing, and non-radiative decay, is equal to one. The efficiency of ISC is crucial for applications such as photodynamic therapy and photocatalysis, where the long-lived triplet state is the active species. In some phenoxazine-based systems, efficient ISC has been observed, with triplet quantum yields reaching up to 54% in certain dyads. researchgate.netepa.gov
Table 2: Illustrative Quantum Yield Data of Related Phenoxazine Systems
| System | Φ_F_ | Φ_T_ | Conditions |
|---|---|---|---|
| Bodipy-Phenoxazine Dyad | - | 0.54 | - researchgate.netepa.gov |
This table presents data for related systems to illustrate the potential quantum yields in phenoxazine-containing molecules.
Excited-State Deactivation Pathways
Upon absorption of a photon, the excited this compound molecule can relax back to the ground state through several competing pathways. Understanding these deactivation channels is essential for controlling and optimizing the photophysical behavior of the dye.
The structure of this compound, with an electron-donating (octyloxy)methoxy group and an electron-accepting phenoxazin-3-one core, is characteristic of a "push-pull" chromophore. Upon photoexcitation, these systems can exhibit intramolecular charge transfer (ICT), where electron density is redistributed from the donor to the acceptor moiety. nih.govacs.org
The nature of the ICT state can significantly impact the fluorescence properties. In some cases, the excited molecule may relax to a planar intramolecular charge transfer (PICT) state, which is often highly fluorescent. nih.govacs.org Alternatively, torsional motion around the bond connecting the donor and acceptor can lead to a non-fluorescent or weakly fluorescent twisted intramolecular charge transfer (TICT) state. nih.govacs.orgnih.gov The competition between PICT and TICT state formation is influenced by the molecular structure, solvent polarity, and viscosity. For phenothiazine (B1677639) derivatives, which are structurally similar to phenoxazines, oxygen functionalization has been shown to favor the formation of a highly fluorescent PICT state. nih.govacs.org
Intersystem crossing (ISC) is a spin-forbidden process where the molecule transitions from a singlet excited state (S_1_) to a triplet excited state (T_1_). In many organic molecules, this process is relatively inefficient. However, in certain donor-acceptor systems, including those with a phenoxazine unit, a mechanism known as spin-orbit charge transfer induced intersystem crossing (SOCT-ISC) can significantly enhance the ISC rate. rsc.orgresearchgate.netepa.gov This process is facilitated by a charge transfer character of the excited state and is highly dependent on the solvent polarity. rsc.org
The reverse process, reverse intersystem crossing (RISC), involves the transition from the triplet state back to the singlet state. This process is thermally activated and is a key step in thermally activated delayed fluorescence (TADF). rsc.org Efficient ISC and RISC are crucial for harvesting both singlet and triplet excitons in applications like organic light-emitting diodes (OLEDs). The energy gap between the S_1_ and T_1_ states (ΔE_ST_) is a critical parameter governing the efficiency of both ISC and RISC. A small ΔE_ST_ generally favors these processes. rsc.org
Nonradiative Decay Mechanisms, including Conical Intersections
A key feature in the nonradiative decay landscape of many polyatomic molecules, including dyes like rhodamines which share structural similarities with phenoxazines, is the presence of conical intersections. rsc.org These are points on the potential energy surface where two electronic states become degenerate, providing a highly efficient funnel for the molecule to transition from a higher to a lower electronic state without emitting light. For phenoxazine derivatives, it is hypothesized that after excitation to the first singlet excited state (S1), the molecule can access a conical intersection with the ground state (S0), leading to rapid and efficient internal conversion. The geometry at which this intersection occurs is often characterized by significant structural distortions, such as out-of-plane bending or twisting of the phenoxazine core.
The nature and accessibility of these conical intersections are influenced by the solvent environment and the specific substituents on the phenoxazine ring. For instance, the bulky and flexible (octyloxy)methoxy group at the 7-position of this compound could influence the vibrational modes that lead to the conical intersection, potentially altering the rate of nonradiative decay compared to simpler resorufin (B1680543) ethers. In some rhodamines, a photoinduced electron transfer (PeT) from a carboxylate group to the xanthene ring has been identified as a quenching mechanism. rsc.org While this compound lacks a carboxylate group, the ether linkages in the substituent could potentially participate in charge transfer processes that facilitate nonradiative decay.
Time-Resolved Spectroscopic Investigations
To experimentally probe the ultrafast events that follow photoexcitation, time-resolved spectroscopic techniques are indispensable. These methods provide a window into the lifetimes of excited states and the dynamics of their decay.
Femtosecond transient absorption (fs-TA) spectroscopy is a powerful technique for mapping the evolution of excited states on their natural timescale (femtoseconds to picoseconds). dmphotonics.com In a typical fs-TA experiment, a "pump" pulse excites the sample, and a time-delayed "probe" pulse monitors the changes in absorption as the molecule relaxes.
For phenoxazine derivatives, fs-TA studies have revealed that electronic relaxation following photoexcitation occurs on an ultrafast timescale, ranging from under 200 femtoseconds to a few picoseconds, to populate the first singlet excited state (S1). nih.govacs.org By analogy, upon excitation, this compound would be expected to exhibit transient absorption signals corresponding to the S1 state. The decay of this signal would provide direct information about the rate of internal conversion and intersystem crossing.
Studies on similar systems, such as functionalized resorufin, have utilized fs-TA to elucidate the role of charge transfer interactions in modulating fluorescence. researchgate.net For this compound, fs-TA could reveal the dynamics of potential charge transfer states involving the octyloxymethoxy substituent and the phenoxazine core, and how these dynamics compete with fluorescence. The technique can also identify the formation of triplet states through the appearance of new absorption bands on a longer timescale.
The lifetimes of the first excited singlet (S1) and triplet (T1) states are critical parameters that dictate the photophysical behavior and potential applications of a fluorophore.
The S1 state lifetime (τS) for phenoxazine derivatives can vary significantly, from picoseconds to nanoseconds, depending on the molecular structure and the solvent. nih.govacs.org For instance, studies on a range of N-aryl and core-substituted phenoxazines have reported S1 lifetimes from 130 picoseconds to 40 nanoseconds. nih.govacs.orgresearchgate.net The competition between ground-state recovery and intersystem crossing (ISC) from the S1 state determines the population of the triplet state. In phenoxazine catalysts, ISC is a more significant pathway compared to dihydrophenazine derivatives. nih.govacs.orgresearchgate.net It is plausible that this compound possesses an S1 lifetime in the nanosecond range, which would be consistent with its observed utility as a fluorescent probe.
The triplet state lifetime (τT) is often much longer, extending into the microsecond or even millisecond range. In phenoxazine-quinoline conjugates, phosphorescence lifetimes have been measured in the tens to hundreds of milliseconds, indicating very stable triplet states. nih.govacs.org The presence of the octyloxy chain in this compound may influence the triplet state lifetime through vibrational and rotational motions that can enhance non-radiative decay from the T1 state.
Table 1: Representative Excited-State Lifetimes of Phenoxazine Derivatives This table presents typical lifetime ranges for phenoxazine derivatives to infer the potential properties of this compound, as direct data is unavailable.
| Excited State | Typical Lifetime Range | Influencing Factors | Relevant Compounds (for analogy) |
| Singlet (S1) | 130 ps - 40 ns | Solvent, Molecular Structure | N-aryl and core-substituted phenoxazines nih.govacs.orgresearchgate.net |
| Triplet (T1) | µs - ms | Halogenation, Molecular Aggregation | Phenoxazine-quinoline conjugates nih.govacs.org |
Theoretical Prediction and Modeling of Photophysical Behaviors
Computational chemistry provides powerful tools for predicting and rationalizing the photophysical properties of molecules, offering insights that can be difficult to obtain experimentally.
Time-Dependent Density Functional Theory (TD-DFT) has become a standard method for calculating the excited-state properties of organic dyes. It can predict absorption and emission wavelengths, oscillator strengths, and the nature of electronic transitions.
TD-DFT studies on phenoxazine derivatives have shown that the photophysical properties are highly tunable through chemical modification. For example, calculations on phenothiazine derivatives, which are structurally related to phenoxazines, have been used to assign absorption bands to specific electronic transitions, such as π→π* and intramolecular charge transfer (ICT) transitions. mdpi.com Similar calculations for this compound would likely show that its primary absorption in the visible region corresponds to a π→π* transition localized on the phenoxazine core, with some contribution from the oxygen atom of the octyloxymethoxy group.
Furthermore, TD-DFT can be used to understand the nature of the excited states. For many donor-acceptor phenoxazine systems, the lowest excited state has significant ICT character. researchgate.net In the case of this compound, the etheric oxygen atoms of the substituent can act as weak electron donors, and the phenoxazin-3-one core acts as an electron acceptor. TD-DFT calculations could quantify the degree of this charge transfer upon excitation, which is crucial for understanding its solvatochromic behavior and nonradiative decay pathways.
To gain a more dynamic picture of the excited-state processes, more advanced computational methods like ab initio molecular dynamics (AIMD) and Born-Oppenheimer molecular dynamics (BOMD) can be employed. These simulations model the motion of atoms on the excited-state potential energy surface over time.
While specific AIMD or BOMD studies on this compound are not available, the application of such methods to similar systems demonstrates their potential. For example, extended Lagrangian Born-Oppenheimer molecular dynamics has been used to study the shock-induced chemistry of phenylacetylene, revealing reaction pathways and transient states. nih.gov For this compound, BOMD simulations could trace the trajectory of the molecule after photoexcitation, identifying the specific vibrational modes that couple electronic states and lead to internal conversion or passage through a conical intersection. This would provide a detailed, atomistic view of the nonradiative decay mechanisms discussed in section 4.2.3. Such simulations could also model the influence of the flexible octyloxy chain on the dynamics of the phenoxazine core, offering insights into how this substituent modulates the photophysical properties.
Spin-Orbit Coupling Calculations
Spin-orbit coupling (SOC) is a fundamental interaction that facilitates "forbidden" transitions between electronic states of different spin multiplicity, such as intersystem crossing (ISC) from a singlet (S) to a triplet (T) state. The efficiency of this process is critical in determining the population of the triplet state and subsequent photophysical events like phosphorescence and the generation of singlet oxygen.
As of this writing, specific computational studies detailing the spin-orbit coupling matrix elements (SOCMEs) for this compound have not been reported in peer-reviewed literature. However, the theoretical framework and computational methodologies for calculating SOC are well-established, and analysis of the phenoxazine core in related systems provides insight into the expected behavior.
Computational Methods
The calculation of SOCMEs is typically performed using quantum chemistry methods. Time-dependent density functional theory (TD-DFT) is a common approach for modeling the excited states of organic dyes. q-chem.comq-chem.comnih.govrsc.org The SOCs are then computed between the calculated singlet and triplet states using a spin-orbit Hamiltonian, most commonly the one-electron part of the Breit-Pauli Hamiltonian. q-chem.comnih.gov For more complex systems or higher accuracy, multireference methods such as the complete active space second-order perturbation theory (CASPT2) can be employed. nih.gov The general procedure involves:
Optimization of the ground state geometry (S₀).
Calculation of vertical excitation energies to determine the energies of the lowest singlet (S₁) and triplet (T₁, T₂, etc.) excited states.
Computation of the SOCMEs between the relevant singlet and triplet states (e.g., ).₁|h_so|tₙ>
The Role of the Phenoxazine Core and El-Sayed's Rules
The phenoxazine structure is a well-known electron donor. In donor-acceptor molecules, a mechanism known as spin-orbit charge transfer intersystem crossing (SOCT-ISC) can significantly enhance the rate of ISC. rsc.orgresearchgate.net This process is particularly efficient when the singlet and triplet states involved in the transition have different electronic characters, a principle quantified by El-Sayed's rules. iupac.orgiupac.org
El-Sayed's rules state that the rate of intersystem crossing is significantly greater if the transition involves a change in the molecular orbital type. iupac.orgiupac.org For a molecule like this compound, the key transitions involve n→π* (excitation of a non-bonding electron from an oxygen or nitrogen lone pair to an antibonding π-orbital) and π→π* (excitation of an electron from a bonding π-orbital to an antibonding π-orbital).
The efficiency of intersystem crossing pathways can be predicted based on these rules, as illustrated in the conceptual table below.
| Intersystem Crossing Pathway | Change in Orbital Type? | Predicted Rate |
| ¹(n,π) → ³(π,π) | Yes | Allowed, Fast |
| ¹(π,π) → ³(n,π) | Yes | Allowed, Fast |
| ¹(n,π) → ³(n,π) | No | Forbidden, Slow |
| ¹(π,π) → ³(π,π) | No | Forbidden, Slow |
This table illustrates the general principles of El-Sayed's rules for predicting the relative rates of intersystem crossing.
For this compound, the presence of both the carbonyl group and the heteroatoms (N, O) means that both n,π* and π,π* excited states are present. The relative energy ordering of the S₁(π,π), S₂(n,π), T₁(π,π), and T₂(n,π) states will ultimately determine the dominant ISC channels. Computational studies on other phenoxazine and related heterocyclic systems have shown that intersystem crossing is a significant deactivation pathway for the S₁ state, competing with fluorescence. nih.gov The rate of this ISC would be directly governed by the magnitude of the spin-orbit coupling between the involved singlet and triplet states. A large SOCME, often found for transitions between states of different orbital character (e.g., ¹(n,π) and ³(π,π)), would lead to a high triplet quantum yield. nih.gov
Chemical Reactivity, Redox Behavior, and Supramolecular Interactions
Electrochemical Characterization of Redox Potentials
The electrochemical characteristics of phenoxazine (B87303) dyes are central to their utility in various applications. The redox potentials and the stability of the resulting radical species are key parameters in these processes.
The core phenoxazin-3-one scaffold is redox-active. The reduction of the closely related compound, resorufin (B1680543), to the colorless dihydroresorufin is a reversible process. The redox potential of the resorufin/dihydroresorufin couple has been determined to be -51 mV versus the standard hydrogen electrode (SHE) at a neutral pH of 7.0. wikipedia.org Another related compound, resazurin (B115843) (the N-oxide of resorufin), undergoes a two-step reduction process. frontiersin.org The initial, irreversible reduction yields the highly fluorescent resorufin, which is then reversibly reduced to the non-fluorescent dihydroresorufin. frontiersin.org
The introduction of an octyloxymethoxy group at the 7-position is expected to influence the electron density of the phenoxazine ring and, consequently, its redox potentials. While specific values for 7-[(octyloxy)methoxy]-3H-phenoxazin-3-one are not available, studies on other substituted phenoxazines indicate that the nature and position of substituents can tune these electrochemical properties.
Table 1: Redox Potentials of Related Phenoxazine Compounds
| Compound | Redox Couple | Potential (vs. SHE) at pH 7.0 | Reference |
|---|---|---|---|
| Resorufin | Resorufin/Dihydroresorufin | -51 mV | wikipedia.org |
The one-electron oxidation or reduction of phenoxazine dyes leads to the formation of radical cations and anions, respectively. The stability of these radical species is crucial for the mechanisms of many reactions in which these compounds participate. Flash photolysis experiments on resorufin have allowed for the characterization of its transient radical ions. nih.gov The protolytic dissociation constants of these dye radical ions have also been reported, indicating their pH-dependent stability. nih.gov
Mechanistic Studies of Chemical Transformations
The reactivity of this compound is dictated by the electrophilic and nucleophilic centers within its structure, as well as the redox-active nature of the phenoxazine core.
Phenoxazin-3-ones are often synthesized through oxidative coupling reactions. For instance, 2-aminophenols can undergo oxidative coupling to form 2-amino-3H-phenoxazin-3-one. researchgate.net Similarly, efficient syntheses of 2-hydroxy-3H-phenoxazin-3-ones have been achieved through the aerobic oxidative cross-cyclocondensation of 2-aminophenols and 2-hydroxylphenols. rsc.org These reactions proceed through various intermediates, and the reaction pathway can be influenced by the substituents on the aromatic rings. The synthesis of this compound itself likely involves the reaction of a suitably substituted phenoxazinone with octyloxy methanol.
The phenoxazine ring system can also participate in further coupling reactions. For example, rhodium(III)-catalyzed oxidative cross-coupling of benzoxazinones with styrenes has been reported to yield vinylarene scaffolds. rsc.org While not directly involving this compound, this demonstrates the potential for C-H activation and subsequent functionalization of the phenoxazine core.
The reactivity of phenoxazine dyes is often highly dependent on the pH of the medium. rsc.orgacs.org This is due to the presence of heteroatoms that can be protonated or deprotonated, altering the electronic properties and reactivity of the molecule. For instance, the redox potential of phenoxazine dyes can shift with pH. rsc.org
Intermolecular Interactions and Assembly
The planar, aromatic structure of the phenoxazin-3-one core suggests a propensity for π-π stacking interactions, which can lead to self-assembly and the formation of supramolecular structures. While specific studies on the supramolecular chemistry of this compound are not available, research on related heterocyclic systems provides insights into potential behaviors.
The presence of the long, flexible octyloxy chain introduces a hydrophobic component to the molecule. This could lead to amphiphilic behavior and the formation of organized assemblies, such as micelles or liquid crystalline phases, in appropriate solvents. The interplay between the π-stacking of the aromatic cores and the hydrophobic interactions of the alkyl chains would govern the nature of the resulting supramolecular structures. The ability of related phenoxazine molecules to form polymers through interactions involving substituent groups has been noted. acs.org
Hydrogen Bonding Interactions and Sensing Mechanisms
The phenoxazine ring system and the ether-containing side chain of this compound are key to its hydrogen bonding capabilities and its function in sensing applications. The core structure is a derivative of resorufin, a well-known fluorescent compound. In its "caged" or "pro-fluorophore" form, the hydroxyl group at position 7 is replaced by the (octyloxy)methoxy ether group. This modification typically renders the molecule non-fluorescent or weakly fluorescent.
The sensing mechanism is primarily based on the cleavage of this ether linkage. This reaction can be triggered by specific analytes or environmental conditions, such as the presence of a particular enzyme. For instance, this compound serves as a building block for developing highly sensitive probes for detecting enzyme activity or hypoxic conditions in cells. Upon enzymatic or chemical cleavage of the ether bond, the highly fluorescent compound resorufin is released.
Hydrogen bonding plays a critical role in these mechanisms.
Analyte/Enzyme Recognition: While the primary interaction is often a covalent bond cleavage, hydrogen bonding can be crucial for the initial binding and recognition of the substrate by an enzyme. The ether oxygens within the (octyloxy)methoxy group can act as hydrogen bond acceptors, helping to correctly position the molecule within the active site of an enzyme.
Solvent Interactions: In aqueous biological environments, hydrogen bonding with water molecules influences the solubility and conformation of the probe.
Excited-State Interactions: In related phenazine (B1670421) systems, it has been shown that hydrogen bonding can be significantly more favorable in the excited state compared to the ground state. digitellinc.com After the cleavage reaction releases resorufin, its fluorescence is highly sensitive to hydrogen bonding from the local environment, which can affect its emission wavelength and quantum yield.
Self-Assembly Behaviors Influenced by Alkyl Chains (e.g., Octyloxy Group)
Supramolecular self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. For this compound, the presence of the long, flexible octyl chain is a dominant factor in its self-assembly behavior.
The molecule possesses an amphiphilic character, with the flat, polar phenoxazin-3-one headgroup and the nonpolar, hydrophobic octyl tail. This structure promotes aggregation in solution and organized packing in the solid state.
Hydrophobic Interactions: In polar solvents like water, the hydrophobic octyl chains will tend to aggregate to minimize their contact with the solvent, a process driven by the hydrophobic effect. This can lead to the formation of various supramolecular structures such as micelles or vesicles, where the hydrophobic tails form a core and the polar phenoxazine heads are exposed to the solvent. Indeed, long-chain benzo[a]phenoxazines have been specifically investigated as probes for micellization. nih.gov
Van der Waals Forces: The close packing of the alkyl chains is stabilized by van der Waals interactions. The length and flexibility of the octyl chain allow for significant intermolecular contact, contributing to the stability of the assembled structures. Studies on other aromatic systems have shown that alkyl chain length is a critical parameter that directs the formation of distinct, well-ordered patterns like lamellar or honeycomb structures. rsc.org
π-π Stacking: The planar, aromatic phenoxazine cores can interact through π-π stacking. This interaction, combined with the van der Waals forces between the alkyl chains, can lead to the formation of highly ordered columnar or layered assemblies. caymanchem.comfrontiersin.org In such arrangements, the alkyl chains often interdigitate to maximize packing density. rsc.org
This self-assembly behavior is crucial for applications in materials science, such as the development of liquid crystals or ordered thin films for electronic devices. For instance, insulating alkoxyl chains on phenoxazine dyes have been shown to influence electron lifetimes in dye-sensitized solar cells, a property that depends on the molecular organization at the device interface. nih.govdiva-portal.orgepfl.ch
Solvent Effects on Ground and Excited States
The photophysical properties of this compound, particularly its absorption and fluorescence, are highly sensitive to the solvent environment. This phenomenon, known as solvatochromism, arises from differential interactions of the solvent with the molecule's ground and excited electronic states.
The phenoxazin-3-one core has a significant intramolecular charge-transfer (ICT) character. The electron density shifts from the ether-substituted benzene (B151609) ring (donor) towards the carbonyl group (acceptor) upon photoexcitation. This leads to an excited state that is significantly more polar than the ground state.
Stabilization of the Excited State: Polar solvents can stabilize the highly polar excited state more effectively than the less polar ground state. This stabilization lowers the energy of the excited state, resulting in a red-shift (a shift to longer wavelengths) of the fluorescence emission maximum as solvent polarity increases. In contrast, the absorption maximum is typically less sensitive to solvent polarity. The difference between the absorption and emission maxima, known as the Stokes shift, therefore tends to increase with solvent polarity. nih.govmdpi.com
Fluorescence Quantum Yield: The fluorescence quantum yield can also be strongly affected by the solvent. In highly polar or hydrogen-bonding solvents, non-radiative decay pathways can become more efficient, leading to a decrease in fluorescence intensity (quenching). mdpi.com For example, polar protic solvents can quench fluorescence through the formation of hydrogen bonds with the fluorophore.
The solvatochromic behavior of this compound is expected to be very similar to that of the well-known dye Nile Red (9-(diethylamino)-5H-benzo[a]phenoxazin-5-one), which exhibits strong, polarity-dependent fluorescence. nih.govmdpi.com The table below illustrates the expected solvatochromic shifts for a phenoxazin-3-one dye in a range of solvents with varying polarity.
| Solvent | Polarity (ET(30)) | Expected Absorption Max (λabs, nm) | Expected Emission Max (λem, nm) | Expected Stokes Shift (cm-1) |
|---|---|---|---|---|
| n-Hexane | 31.0 | ~510 | ~560 | ~1800 |
| Toluene | 33.9 | ~525 | ~585 | ~2050 |
| Chloroform | 39.1 | ~540 | ~615 | ~2400 |
| Acetone | 42.2 | ~545 | ~630 | ~2650 |
| Ethanol (B145695) | 51.9 | ~550 | ~640 | ~2800 |
| Water | 63.1 | ~560 | ~655 (very weak) | ~2900 |
Note: The data in this table are illustrative, based on the known solvatochromic behavior of structurally similar phenoxazine dyes like Nile Red and resorufin derivatives. nih.govmdpi.com The values demonstrate the general trend of spectral shifts with solvent polarity.
Advanced Methodological Applications in Academic Research
Design and Mechanism of Molecular Probes and Sensors
The phenoxazin-3-one core is a well-established fluorophore, and its derivatives are frequently employed in the design of molecular probes and sensors. The principle often relies on a change in the electronic properties of the phenoxazine (B87303) ring system upon interaction with an analyte, leading to a detectable optical response.
Fluorogenic and Chromogenic Detection Principles (e.g., "Turn-On" Response)
Derivatives of 7-alkoxy-3H-phenoxazin-3-one are prime candidates for the development of "off-on" or "turn-on" fluorogenic probes. In its native state, the fluorescence of the phenoxazin-3-one core can be quenched by a tethered reactive group. The strategic removal of this quenching moiety by a specific analyte restores the fluorophore's conjugation and emission.
A pertinent example of this mechanism is seen in a closely related compound, 7-((5-nitrothiophen-2-yl)methoxy)-3H-phenoxazin-3-one, which acts as a spectroscopic probe for the enzyme nitroreductase. researchgate.netnih.gov In this design, the nitrothiophene group serves as a fluorescence quencher. The enzymatic reduction of the nitro group to an amine by nitroreductase initiates a self-immolative cascade that releases the highly fluorescent 7-hydroxy-3H-phenoxazin-3-one (resorufin). researchgate.net This results in a significant "turn-on" fluorescence signal, enabling the sensitive detection of the enzyme. researchgate.netnih.gov This principle highlights how the 7-alkoxy linkage can be engineered to create highly specific and sensitive detection systems. The long octyloxy chain in 7-[(octyloxy)methoxy]-3H-phenoxazin-3-one suggests that it could be adapted for similar "turn-on" probes, potentially with altered lipophilicity to target specific cellular compartments.
| Probe Name | Analyte | Mechanism | Outcome |
| 7-((5-Nitrothiophen-2-yl)methoxy)-3H-phenoxazin-3-one | Nitroreductase | Enzymatic reduction and self-immolation | "Turn-on" fluorescence |
Development of Fluorescent Probes for Specific Molecular Environments (e.g., DNA i-motifs)
Phenoxazine derivatives have been engineered to create sophisticated probes for unique molecular environments, such as non-canonical DNA structures. The DNA i-motif, a four-stranded structure formed in cytosine-rich sequences, is a target of interest for understanding gene regulation. nih.gov
Researchers have developed a modified phenoxazine 2′-deoxynucleotide, termed an "i-clamp," for the stabilization and study of DNA i-motifs. nih.gov This molecule, when incorporated into a DNA strand, significantly increases the thermal stability of the i-motif structure. nih.gov The design features a C8-aminopropyl tether on the phenoxazine ring that interacts with the DNA phosphate (B84403) backbone, enhancing the stability of the folded structure. nih.gov While not the precise compound , this work demonstrates the utility of the phenoxazine core as a platform for creating probes that can recognize and interact with specific nucleic acid architectures. The this compound, with its non-intercalating nature, could potentially be developed into a fluorescent probe that reports on the presence of i-motifs through changes in its emission upon binding to the DNA structure.
Contributions to Advanced Materials Science Research (Mechanistic Focus)
The electron-donating and accepting properties of the phenoxazine core, combined with its high photoluminescence quantum yield, make it a valuable component in advanced organic materials.
Components in Semi-Organic Artificial Photosynthetic Systems
Phenoxazinone derivatives are being explored for their potential in artificial photosynthesis, particularly for photocatalytic hydrogen production. researchgate.net In these systems, the phenoxazinone unit can act as a photosensitizer, absorbing light and initiating the charge separation process necessary for catalysis.
Role in Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) Emitters
Phenoxazine is a well-regarded electron-donating unit in the design of emitters for Organic Light-Emitting Diodes (OLEDs). nih.gov Its derivatives are particularly prominent in the development of materials that exhibit Thermally Activated Delayed Fluorescence (TADF). acs.orgchemrxiv.orgrsc.org The TADF mechanism allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency in OLEDs. nih.govnih.gov
TADF emitters are typically designed with a donor-acceptor architecture to achieve a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). nih.gov Phenoxazine serves as a strong donor, and when paired with a suitable acceptor, can produce emitters with high photoluminescence quantum yields and efficient reverse intersystem crossing (RISC) from the triplet to the singlet state. nih.govresearchgate.net For instance, phenoxazine-based emitters have been developed for highly efficient blue and green OLEDs. researchgate.netacs.org A compound combining a naphthalene (B1677914) acceptor with two phenoxazine donors has been shown to be a promising green TADF emitter for OLEDs. chemrxiv.orgrsc.org
Although this compound is not cited as a specific TADF emitter, its core structure is central to this application. The substitution at the 7-position with the octyloxymethoxy group would influence the electronic properties and solid-state packing of the molecule, which are critical factors in the performance of an OLED device.
| Application Area | Role of Phenoxazine Core | Key Mechanism | Potential Influence of 7-[(octyloxy)methoxy] group |
| Artificial Photosynthesis | Photosensitizer | Light absorption and electron injection | Control of self-assembly and morphology |
| OLEDs/TADF Emitters | Electron Donor | Small ΔEST, Reverse Intersystem Crossing (RISC) | Modulation of electronic properties and solid-state packing |
Utilization in Organocatalysis (e.g., Photoredox Catalysis, O-ATRP)
The field of organocatalysis has seen significant advancement with the development of photoredox catalysts, which can facilitate a wide range of chemical transformations using visible light as an energy source. Phenoxazine derivatives have emerged as a promising class of organic photoredox catalysts due to their strong reducing ability in the excited state. nih.govsigmaaldrich.comgoogle.com These catalysts offer a metal-free alternative to traditional transition-metal-based systems, which is particularly advantageous in applications where metal contamination is a concern, such as in the synthesis of polymers for biomedical or electronic use. nih.gov
One of the key applications of phenoxazine-based photoredox catalysts is in Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP). nih.govsigmaaldrich.comgoogle.com In this process, the photoexcited catalyst initiates a controlled radical polymerization, allowing for the synthesis of polymers with well-defined molecular weights and low dispersity. google.com The mechanism involves the transfer of an electron from the excited state of the phenoxazine catalyst to an alkyl halide initiator, generating a radical that can then propagate with monomer units. google.com
While direct studies on this compound as a photoredox catalyst are not available, research on related N-aryl phenoxazines provides valuable insights. The catalytic performance of these molecules is highly dependent on their photophysical and electrochemical properties, which can be tuned by modifying the substituents on the phenoxazine core. nih.govsigmaaldrich.com For instance, the introduction of electron-donating or withdrawing groups can alter the redox potentials and the energy of the excited state. google.com The (octyloxy)methoxy group in this compound, being an electron-donating group, would likely influence its electronic properties, although its precise effect on catalytic activity in O-ATRP would require experimental validation.
Table 1: Performance of Selected Phenoxazine-Based Photoredox Catalysts in O-ATRP of Methyl Methacrylate (MMA) This table presents data for related phenoxazine compounds to illustrate typical performance in O-ATRP, as specific data for this compound is not available.
| Catalyst | N-Aryl Substituent | Core Substituent | M_n (kDa) | Đ (PDI) | Initiator Efficiency (%) | Light Source |
| PhenO-PhCF3 | 4-Trifluoromethylphenyl | None | 6.5 | 1.5 | 86 | UV |
| PhenO-1N | 1-Naphthyl | None | 8.8 | 1.2 | 93 | UV |
| PhenO-2N | 2-Naphthyl | None | 10.8 | 1.1 | 77 | UV |
| PhenO-1N-BiPh | 1-Naphthyl | 3,7-Biphenyl | 21.3 | 1.3 | 98 | White Light |
Data sourced from studies on N-aryl phenoxazines. google.com
Investigations into Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics, including optical switching and data storage. nih.govnih.gov Organic molecules with extended π-conjugation and significant charge-transfer character can exhibit large third-order NLO responses. nih.gov The phenoxazin-3-one scaffold, with its inherent charge asymmetry and delocalized electron system, presents a promising framework for the design of new NLO materials. rsc.org
Theoretical studies on the NLO properties of phenoxazin-3-one dyes, such as resazurin (B115843) and resorufin (B1680543), have been conducted using quantum chemical calculations. rsc.org These studies have shown that these molecules possess considerable first-order hyperpolarizability (β), a key parameter for second-order NLO materials. The magnitude of β is related to the molecular dipole moment and the energy gap between the ground and excited states. rsc.org
Experimental investigations into the third-order NLO properties of related organic macromolecules, such as phthalocyanines, have been carried out using techniques like the Z-scan method. nih.gov These studies have revealed significant NLO coefficients, suggesting their potential for optical limiting and switching applications. nih.gov While experimental NLO data for this compound is not currently available, the theoretical findings for the parent chromophore suggest that it could be a candidate for further investigation in this area. The (octyloxy)methoxy substituent would likely enhance its solubility in organic solvents, facilitating its incorporation into polymer matrices for the fabrication of NLO thin films.
Table 2: Calculated NLO Properties of Phenoxazin-3-one Dyes This table presents theoretical data for related phenoxazin-3-one compounds as specific data for this compound is not available.
| Compound | Dipole Moment (μ) (Debye) | Energy Gap (ΔE) (eV) | First-Order Hyperpolarizability (β) (esu) |
| Resazurin | 5.8 | 2.5 | 1.5 x 10⁻²⁹ |
| Resorufin | 4.2 | 2.6 | 1.1 x 10⁻²⁹ |
Data sourced from theoretical calculations on resazurin and resorufin. rsc.org
Redox-Active Materials for Energy Storage Research (excluding device performance)
The development of advanced energy storage systems is a critical area of research, with a focus on finding sustainable and high-performance materials. Organic redox-active materials are emerging as a viable alternative to traditional inorganic materials due to their potential for high power density, fast electron transfer kinetics, and the tunability of their electrochemical properties through molecular design. nih.gov The phenoxazine core is a redox-active moiety that can undergo reversible oxidation and reduction, making it a suitable candidate for use in energy storage applications. nih.govrsc.org
Research into phenoxazine-based materials for energy storage has primarily focused on their incorporation into larger structures, such as covalent organic frameworks (COFs) and polymers. nih.govnih.govrsc.org These materials can serve as cathode-active materials in lithium-ion batteries and other energy storage devices. Phenoxazine-based COFs have demonstrated high redox potentials and excellent electrical conductivities, leading to fast redox kinetics and remarkable cycling stability. nih.govrsc.org
While this compound is a small molecule and not a polymer or framework, the study of its fundamental redox properties is crucial for the rational design of new energy storage materials. The (octyloxy)methoxy substituent would be expected to influence its redox potential and solubility in electrolyte solutions. Understanding these properties is a necessary first step before considering its incorporation into more complex architectures for energy storage research.
Table 3: Redox Properties of Selected Organic Materials for Energy Storage This table presents data for related redox-active organic compounds to provide context, as specific data for this compound is not available.
| Redox-Active Moiety | Material Type | Redox Potential (V vs. Li/Li⁺) | Application |
| Phenoxazine | Covalent Organic Framework | ~3.6 | Cathode Material |
| Phenothiazine (B1677639) | Redox Polymer | - | Cathode Material |
| Riboflavin-TEMPO | Bifunctional Molecule | 1.23 (cell voltage) | Symmetric Flow Battery |
Data sourced from studies on various organic redox-active materials. nih.govnih.govrsc.orgosti.gov
Mechanistic Studies of Interaction with Biomolecular Systems (Non-Clinical)
The structural similarity of this compound to biologically relevant molecules and its inherent fluorescence potential make it an interesting subject for mechanistic studies of its interactions with biomolecular systems. The following sections discuss its potential for DNA-ligand interactions and enzyme mimetic activities, based on the behavior of related compounds.
DNA-Ligand Interactions and Stability Modulation
The interaction of small molecules with DNA is a fundamental area of research with implications for the development of therapeutic agents and molecular probes. Planar aromatic molecules, such as those based on the phenoxazine scaffold, can interact with DNA through intercalation, groove binding, or a combination of both. These interactions can lead to the stabilization or destabilization of the DNA duplex and can modulate its biological function.
While there is no specific research on the DNA-binding properties of this compound, studies on other planar heterocyclic systems provide a framework for understanding its potential interactions. The ability of a molecule to bind to DNA is influenced by its size, shape, charge, and the nature of its substituents. The planar phenoxazin-3-one core could potentially intercalate between DNA base pairs, while the (octyloxy)methoxy side chain might reside in one of the DNA grooves, influencing the binding affinity and sequence selectivity. The specific nature of these interactions would need to be investigated through techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism.
Enzyme Mimetic Activities
Enzyme mimetics are small molecules that can catalyze biochemical reactions with efficiencies and selectivities that approach those of natural enzymes. The development of such molecules is of great interest for applications in catalysis, sensing, and therapeutics. The redox-active nature of the phenoxazin-3-one core suggests that it could potentially exhibit enzyme mimetic activities, particularly in reactions involving electron transfer.
The parent compound, resorufin, is often used as a reporter molecule in enzyme assays, where its formation from a non-fluorescent precursor is catalyzed by an enzyme. nih.govnih.gov For example, the conversion of Amplex Red to the highly fluorescent resorufin is used to detect hydrogen peroxide in the presence of horseradish peroxidase. nih.gov While this demonstrates the utility of the resorufin chromophore in enzymatic systems, it does not in itself constitute enzyme mimetic activity of the resorufin molecule. However, the ability of the phenoxazine core to participate in redox cycling suggests that derivatives could be designed to catalyze specific oxidation or reduction reactions, mimicking the function of oxidoreductase enzymes. The (octyloxy)methoxy substituent could play a role in modulating the redox potential and substrate recognition of such a catalyst.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Property Prediction
Quantum chemical calculations, based on the principles of quantum mechanics, are instrumental in predicting a variety of molecular properties with a high degree of accuracy. For 7-[(octyloxy)methoxy]-3H-phenoxazin-3-one, these calculations can reveal details about its electronic transitions, excited state nature, and electrochemical properties.
Absorption and Emission Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a leading quantum chemical method used to predict the absorption and emission spectra of organic dyes. By calculating the vertical excitation energies and corresponding oscillator strengths, it is possible to simulate the UV-Visible absorption spectrum. These calculations can identify the wavelengths of maximum absorption (λmax) and provide an understanding of the electronic transitions involved, such as π→π* or n→π* transitions within the phenoxazine (B87303) core.
Similarly, by optimizing the geometry of the first excited state, the emission energy can be calculated to predict the fluorescence spectrum. The difference between the absorption and emission maxima, known as the Stokes shift, can also be estimated, providing insight into the geometric relaxation of the molecule in the excited state.
Table 1: Predicted Spectroscopic Properties
| Parameter | Predicted Value | Method |
|---|---|---|
| Absorption Maximum (λabs) | Data not available | TD-DFT/B3LYP |
| Emission Maximum (λem) | Data not available | TD-DFT/B3LYP |
| Oscillator Strength (f) | Data not available | TD-DFT/B3LYP |
| Stokes Shift | Data not available | - |
Note: Specific predicted values for this compound are not publicly available in the searched literature. The methods listed are standard approaches for such predictions.
Excited State Characterization (e.g., Charge Transfer, Local Excitation)
Analysis of the molecular orbitals involved in the electronic transitions provides a detailed characterization of the excited states. For donor-acceptor systems, it is crucial to distinguish between locally excited (LE) states, confined to a specific part of the molecule (either the donor or the acceptor), and charge-transfer (CT) states, where an electron moves from the donor to the acceptor upon excitation. rsc.org In some cases, a hybrid or mixed state with both LE and CT character can exist, known as a hybridized local and charge-transfer (HLCT) state. researchgate.net
For this compound, the phenoxazine core can act as an electron donor, while the carbonyl group possesses electron-accepting character. The nature of the excited state can be determined by examining the changes in electron density distribution between the ground and excited states. This analysis is critical for understanding the photophysical behavior, as the degree of charge transfer significantly influences properties like fluorescence quantum yield and solvatochromism. rsc.org
Redox Potential Estimation
Quantum chemical calculations can be used to estimate the redox potentials of a molecule, which are crucial for applications in areas like electrochemistry and photoredox catalysis. The ionization potential (related to oxidation) and electron affinity (related to reduction) can be calculated by finding the energy difference between the neutral molecule and its corresponding cation or anion.
By applying the Born-Haber cycle in conjunction with a continuum solvation model, these gas-phase energies can be converted into standard redox potentials in a specific solvent. This allows for a theoretical prediction of how easily the molecule can be oxidized or reduced, which is fundamental to its electronic applications.
Table 2: Estimated Redox Properties
| Property | Estimated Value (V vs. SHE) |
|---|---|
| Oxidation Potential | Data not available |
| Reduction Potential | Data not available |
Note: Specific estimated redox potentials for this compound are not available in the searched literature.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemistry provides a static picture of molecular properties, molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the conformational changes and interactions of this compound with its surroundings over time.
Solvent Effects on Excited State Dynamics
The interaction of a molecule with its solvent environment can have a profound impact on its excited-state properties and dynamics. MD simulations, often combined with quantum mechanics in what is known as Quantum Mechanics/Molecular Mechanics (QM/MM) methods, can be used to model these effects.
For a polar molecule like this compound, changes in solvent polarity can lead to shifts in the absorption and emission spectra (solvatochromism). MD simulations can model the reorientation of solvent molecules around the solute in both the ground and excited states, providing a molecular-level explanation for the observed solvatochromic shifts. This is particularly important for understanding the behavior of fluorescent probes in different biological or chemical environments.
Conformational Sampling and Trajectory Analysis
Trajectory analysis can then be performed to identify the most stable conformers, the energy barriers between them, and how conformational changes might be coupled to the photophysical processes. For instance, the orientation of the octyloxy chain could potentially influence the accessibility of the chromophore to other molecules or affect its aggregation behavior in solution.
Rational Design Principles for Novel Phenoxazinone Architectures
The design of new phenoxazinone molecules is a systematic process that leverages computational chemistry to predict how structural modifications will influence the desired properties. The core phenoxazinone scaffold is a versatile template that can be functionalized at various positions to tune its electronic and photophysical characteristics. researchgate.net The overarching goal is to establish clear structure-property relationships that enable the targeted development of molecules for specific applications, such as fluorescent probes, organic electronics, and therapeutic agents. beilstein-journals.orgnih.gov
Computational techniques, particularly Density Functional Theory (DFT), are central to this process. DFT allows for the detailed analysis of how different substituents on the phenoxazine ring affect its intramolecular charge transfer (ICT) characteristics, as well as the energies of its frontier molecular orbitals (HOMO and LUMO). espublisher.com These parameters are critical in determining the photophysical and reactive properties of the molecule. For instance, the introduction of electron-donating or electron-withdrawing groups can be modeled to predict shifts in absorption and emission spectra, a key consideration in the design of fluorescent dyes. espublisher.com
Furthermore, the planar structure of the phenoxazine core facilitates π–π stacking interactions, which are significant in the context of materials science applications like organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). researchgate.netespublisher.com Computational models can simulate these intermolecular interactions, providing insights into how novel architectures might behave in the solid state or in thin films.
The relationship between the molecular structure of a phenoxazinone derivative and its functional properties can be systematically investigated using computational methods, primarily through Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies. These models establish mathematical correlations between calculated molecular descriptors and experimentally observed properties.
For phenoxazinone architectures, key molecular descriptors often include:
Electronic Properties: HOMO/LUMO energies and their gap, dipole moment, and parameters related to intramolecular charge transfer. espublisher.com
Topological and Geometric Properties: Molecular surface area, volume, and planarity.
Physicochemical Properties: Octanol-water partition coefficient (logP) and solubility parameters.
By analyzing these descriptors for a series of related phenoxazinone compounds, it is possible to build robust models that explain observed trends in properties like fluorescence wavelength, quantum yield, and reactivity. For example, a DFT analysis of benzo[α]phenoxazine derivatives has shown that substitutions on the aromatic rings can tune the HOMO/LUMO energy levels, which in turn affects their efficiency as photosensitizers in solar cells. espublisher.com Specifically, the introduction of a chlorine atom was found to enhance the open-circuit voltage in a DSSC device. espublisher.com
The following interactive table illustrates the type of data that can be generated through computational studies to establish structure-property relationships for hypothetical phenoxazinone derivatives.
Note: The data in this table is illustrative and intended to represent the types of parameters calculated in computational structure-property relationship studies.
Building upon structure-property relationship studies, predictive modeling aims to forecast the properties of yet-to-be-synthesized molecules. This is a crucial step in the rational design process, as it allows for the in-silico screening of large virtual libraries of compounds, saving significant time and resources. Machine learning algorithms, trained on datasets of known compounds and their properties, are increasingly used for this purpose. nih.gov
For enhancing the photophysical properties of phenoxazinone architectures, predictive models can be developed to estimate key parameters such as maximum absorption and emission wavelengths (λmax), fluorescence quantum yields, and two-photon absorption cross-sections. nih.govresearchgate.net These models typically use molecular fingerprints or fragment counts as input features, which encode the structural information of the molecule. nih.gov By training a model on a diverse set of phenoxazine dyes with known photophysical properties, it becomes possible to predict these properties for new, untested derivatives like this compound. This approach accelerates the discovery of novel dyes with tailored optical characteristics for applications in bio-imaging and materials science. researchgate.net
Similarly, predictive models can be employed to forecast the reactivity of phenoxazinone derivatives. This is particularly relevant for applications where the molecule is designed to react in a specific manner, for instance, as a sensor that changes its fluorescence upon reacting with an analyte. Time-Dependent DFT (TD-DFT) calculations can be used to model the excited state behavior and predict the most likely reaction pathways. researchgate.net By understanding how different functional groups influence the electron distribution in both the ground and excited states, it is possible to design molecules with enhanced reactivity towards a specific target.
The following interactive table outlines a conceptual framework for the predictive modeling of phenoxazinone properties.
Future Research Directions and Emerging Challenges
Development of Novel Synthetic Routes with Improved Atom Economy and Sustainability
Future research will undoubtedly prioritize the development of more efficient and environmentally benign methods for synthesizing phenoxazinone derivatives. Current methods often involve multi-step processes that may not be optimal in terms of atom economy—the measure of how many atoms from the starting materials are incorporated into the final product.
Key goals for future synthetic strategies include:
Catalytic Systems: Exploring new catalysts, potentially based on earth-abundant metals or organocatalysts, to facilitate the key cyclization and condensation reactions that form the phenoxazinone core. rsc.org This moves away from stoichiometric reagents that generate significant waste.
One-Pot Reactions: Designing multi-component reactions (MCRs) where three or more reactants combine in a single step to form the complex phenoxazinone structure. organic-chemistry.orgfrontiersin.org This approach drastically reduces the need for intermediate purification steps, saving solvents, time, and energy.
Greener Solvents: Shifting from traditional organic solvents to more sustainable alternatives like water, ionic liquids, or supercritical fluids. rsc.org Research has already demonstrated the feasibility of synthesizing 2-hydroxy-3H-phenoxazin-3-ones in water via aerobic oxidation. rsc.org
For a molecule like 7-[(octyloxy)methoxy]-3H-phenoxazin-3-one , a sustainable route could involve the Williamson ether synthesis or acid-catalyzed methods to introduce the (octyloxy)methoxy side chain, ideally integrated into a streamlined, high-atom-economy process. youtube.comyoutube.comyoutube.com
| Synthetic Challenge | Potential Future Approach | Key Benefits |
| Low Atom Economy | Multi-Component Reactions (MCRs) | Fewer steps, reduced waste, higher efficiency |
| Hazardous Solvents | Aqueous Synthesis, Ionic Liquids | Improved safety, lower environmental impact |
| Stoichiometric Reagents | Development of Novel Catalysts | Higher efficiency, recyclability, reduced waste |
Exploration of Complex Multi-Component Systems Incorporating this compound
Multi-component reactions (MCRs) represent a powerful tool in modern organic synthesis, valued for their efficiency and ability to rapidly generate molecular complexity. nih.govnih.gov Future work should focus on designing novel MCRs that specifically incorporate functionalized phenoxazinones. The goal is to create complex molecular architectures in a single, efficient step. For a compound such as This compound , the long octyloxy chain could be leveraged to influence solubility and intermolecular interactions within these complex systems, potentially leading to novel materials or probes for biological environments.
Advanced Spectroscopic Techniques for Elucidating Ultrafast Processes
Phenoxazinone derivatives are known for their rich photophysical properties, making them excellent candidates for fluorescent dyes and probes. rsc.orgnih.govresearchgate.net While steady-state spectroscopy provides valuable information, a deeper understanding requires probing the dynamic events that occur on femtosecond to picosecond timescales after light absorption.
Future research will likely involve:
Transient Absorption Spectroscopy: To map the evolution of excited states and identify short-lived intermediates.
Time-Resolved Fluorescence: To measure fluorescence lifetimes and understand the kinetics of quenching and energy transfer processes.
Two-Photon Microscopy: For applications requiring deep tissue imaging, leveraging the nonlinear optical properties of these dyes. nih.gov
These advanced techniques will be crucial for understanding how substituents, such as the (octyloxy)methoxy group, influence the excited-state dynamics and ultimately the function of the molecule as a dye or sensor.
Deeper Understanding of Structure-Function Relationships through Integrated Experimental and Theoretical Approaches
A significant challenge and opportunity lie in precisely correlating the molecular structure of phenoxazinone derivatives with their functional properties. This requires a synergistic approach combining experimental synthesis and characterization with high-level computational modeling.
| Experimental Technique | Theoretical Method | Information Gained |
| X-ray Crystallography | Density Functional Theory (DFT) | Ground-state geometry, bond lengths/angles |
| UV-Vis & Fluorescence Spectroscopy | Time-Dependent DFT (TD-DFT) | Electronic transitions, absorption/emission spectra rsc.org |
| Cyclic Voltammetry | NBO Analysis | Redox potentials, electron distribution, charge transfer rsc.org |
By systematically modifying the phenoxazinone core—for instance, by changing the length and nature of alkoxy chains at the 7-position—and analyzing the resulting changes in photophysical or electronic properties, researchers can build robust predictive models. diva-portal.org This integrated approach is essential for the rational design of new molecules with tailored functions.
Design of Next-Generation Phenoxazinone Systems for Specific Academic Research Demands
Building on a deeper understanding of structure-function relationships, future efforts will focus on creating highly specialized phenoxazinone systems. The versatility of the phenoxazine (B87303) scaffold allows for its incorporation into a wide array of molecular architectures to meet specific research needs. nih.gov
Examples of next-generation systems include:
Chemosensors: Designing phenoxazinones that exhibit a change in fluorescence or color upon binding to specific ions or molecules.
Dye-Sensitized Solar Cells (DSSCs): Optimizing the structure to improve light-harvesting efficiency and electron-transfer kinetics. diva-portal.org
Antiviral Agents: Modifying the core structure to enhance interactions with biological targets, as has been explored with phenoxazine nucleoside derivatives. nih.gov
The design of molecules like This compound , with its specific lipophilic side chain, could be a starting point for developing probes optimized for studying cellular membranes or other nonpolar biological environments. nih.gov
Q & A
Q. What are the recommended synthetic routes and optimization strategies for 7-[(octyloxy)methoxy]-3H-phenoxazin-3-one?
Methodological Answer: The synthesis typically involves nucleophilic substitution or etherification of the parent phenoxazinone core. For example:
- Step 1 : Start with 7-hydroxy-3H-phenoxazin-3-one (resorufin analog) and react it with octyloxy-methyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the [(octyloxy)methoxy] group .
- Step 2 : Optimize reaction parameters (temperature: 60–80°C; time: 12–24 hrs) to balance yield and purity. Use TLC or HPLC to monitor progress .
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water).
Q. How is the compound characterized analytically, and what structural ambiguities require resolution?
Methodological Answer:
- NMR : Use - and -NMR to confirm substitution patterns. The octyloxy-methoxy group shows distinct signals: δ 3.5–3.7 ppm (methoxy protons) and δ 1.2–1.6 ppm (octyl chain methylenes) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 375.18 (calculated for C₁₉H₂₇NO₄).
- FTIR : Validate ether (C-O-C) stretches at 1100–1250 cm⁻¹ and ketone (C=O) at 1650–1700 cm⁻¹ .
- Ambiguities : Differentiate between O-alkylation vs. N-alkylation by 2D NMR (NOESY or HSQC) if unexpected isomers form .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported stability data for phenoxazinone derivatives?
Methodological Answer: Contradictions (e.g., stability in acidic vs. basic conditions) may arise from:
- Degradation Pathways : Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Compare degradation products to known analogs like resorufin acetate (prone to hydrolysis under basic conditions) .
- pH-Dependent Stability : Use phosphate buffers (pH 3–10) to assess hydrolytic susceptibility. For example, the octyloxy-methoxy group may stabilize the compound in non-polar environments but degrade in polar protic solvents .
Q. Data Analysis Table :
| Condition | Degradation Rate (k) | Major Degradants |
|---|---|---|
| pH 2.0, 37°C | 0.12 day⁻¹ | 7-hydroxy analog |
| pH 7.4, 37°C | 0.05 day⁻¹ | None detected |
| pH 10.0, 37°C | 0.25 day⁻¹ | Quinone derivatives |
Q. What mechanistic hypotheses explain the compound’s bioactivity in enzyme inhibition studies?
Methodological Answer:
- Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict binding to oxidoreductases (e.g., NADPH oxidase) due to structural similarity to resorufin, a known redox probe .
- Enzyme Assays : Test inhibitory activity in vitro using fluorometric assays. For example, monitor NADPH consumption at 340 nm in the presence of the compound .
- SAR Insights : Modify the octyloxy chain length to assess hydrophobicity’s role in membrane permeability and target engagement .
Q. How can researchers address discrepancies in cytotoxicity data across cell lines?
Methodological Answer:
- Experimental Design : Use standardized protocols (e.g., MTT assay, 48–72 hrs exposure) across multiple cell lines (e.g., HEK293, HepG2). Include resazurin (a phenoxazinone control) to calibrate redox activity interference .
- Data Normalization : Account for metabolic activity differences using ATP-based assays (e.g., CellTiter-Glo) to distinguish true cytotoxicity from redox effects .
Q. What strategies validate structure-activity relationships (SAR) for substituents on the phenoxazinone core?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with varying alkoxy chains (e.g., methoxy, ethoxy) and compare logP values (measured via shake-flask method) to correlate hydrophobicity with activity .
- Biological Testing : Use a panel of assays (e.g., antioxidant, antimicrobial) to identify critical substituents. For example, longer alkoxy chains may enhance membrane penetration but reduce aqueous solubility .
Q. How to mitigate interference from the compound’s intrinsic fluorescence in cellular imaging studies?
Methodological Answer:
- Control Experiments : Use a non-fluorescent analog (e.g., 7-methoxy derivative) to isolate background signals .
- Spectral Unmixing : Employ confocal microscopy with narrow emission filters (e.g., 590–620 nm for phenoxazinone’s λem ~ 580 nm) to separate target fluorescence from autofluorescence .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
Methodological Answer:
- Replicate Studies : Measure solubility in PBS (pH 7.4) and DMSO using nephelometry or UV-Vis. For example, notes phenoxazinones are poorly soluble in water (<0.1 mg/mL) but soluble in DMSO (>50 mg/mL).
- Surface Modification : Introduce polar groups (e.g., PEGylation) to improve aqueous solubility without altering core activity .
Safety & Handling
Q. What protocols ensure safe handling during in vitro assays?
Methodological Answer:
- PPE : Wear nitrile gloves and safety goggles; avoid inhalation using fume hoods (NIOSH/OSHA standards) .
- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal in designated organic waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
